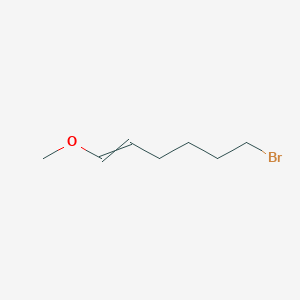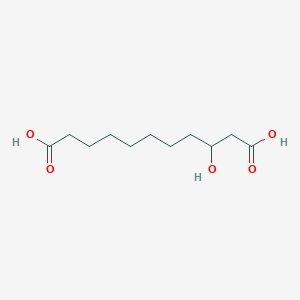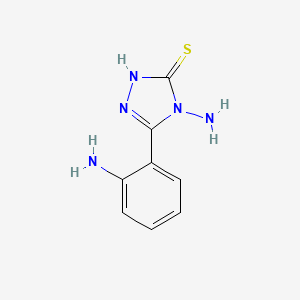![molecular formula C28H40N2O4 B14341012 4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine CAS No. 104313-15-7](/img/structure/B14341012.png)
4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine is a chemical compound known for its unique structure and properties It is a derivative of bipyridine, featuring two oxan-2-yl groups attached to the bipyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine typically involves the reaction of 4,4’-bipyridine with oxan-2-yl groups under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be used in catalysis and material science.
Biology: The compound can be used in the study of biological systems, including interactions with proteins and nucleic acids.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine involves its ability to form stable complexes with metal ions and other molecules. The bipyridine core can coordinate with metal ions, while the oxan-2-yl groups provide additional stability and functionality. This coordination can influence various molecular targets and pathways, including catalytic processes and molecular recognition events.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: The parent compound, which lacks the oxan-2-yl groups.
2,2’-Bipyridine: Another isomer of bipyridine with different coordination properties.
6,6’-Bis(4-(S)-isopropyl-2-oxazolinyl)-2,2’-bipyridine: A similar compound used in asymmetric synthesis.
Uniqueness
4,4’-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2’-bipyridine is unique due to the presence of oxan-2-yl groups, which enhance its stability and functionality compared to other bipyridine derivatives. This makes it particularly useful in applications requiring robust and versatile ligands.
Propriétés
Numéro CAS |
104313-15-7 |
|---|---|
Formule moléculaire |
C28H40N2O4 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
4-[4-(oxan-2-yloxy)butyl]-2-[4-[4-(oxan-2-yloxy)butyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H40N2O4/c1(5-17-31-27-11-3-7-19-33-27)9-23-13-15-29-25(21-23)26-22-24(14-16-30-26)10-2-6-18-32-28-12-4-8-20-34-28/h13-16,21-22,27-28H,1-12,17-20H2 |
Clé InChI |
GXLLNVYRKOODKU-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCC2=CC(=NC=C2)C3=NC=CC(=C3)CCCCOC4CCCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


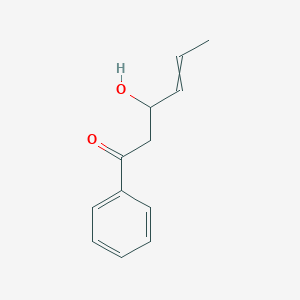
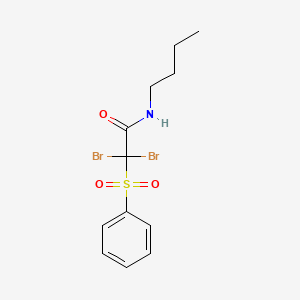
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)
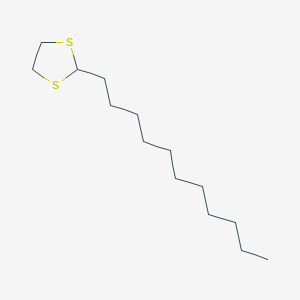

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
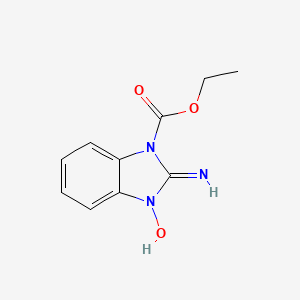
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
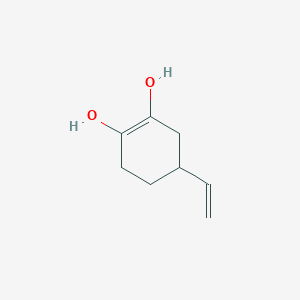
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
